![molecular formula C8H14N2O2 B11731385 (S)-2-(tert-Butylamino)-3-cyanopropanoic acid](/img/structure/B11731385.png)
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid
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Overview
Description
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid is an organic compound that features a tert-butylamino group and a cyanopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of tert-butanol with amino acid derivatives in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of (S)-2-(tert-Butylamino)-3-cyanopropanoic acid may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall yield and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the cyanopropanoic acid moiety into different functional groups.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butylamino)-3-cyanopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The cyanopropanoic acid moiety may also participate in these interactions, contributing to the overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butyl group and are used in peptide synthesis.
tert-Butyl esters: Similar in structure, these esters are used as protecting groups in organic synthesis.
tert-Butyl carbamates: These compounds are used in the protection of amines during chemical reactions.
Uniqueness
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid is unique due to its combination of the tert-butylamino group and the cyanopropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid, also known as a derivative of amino acid analogs, has garnered attention in recent years for its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, pharmacological effects, and relevant case studies, emphasizing its role in various biological systems.
- Chemical Formula : C9H14N2O4
- Molecular Weight : 198.22 g/mol
- Structure : The compound features a tert-butyl group attached to an amino group and a cyanopropanoic acid moiety, which is critical for its biological activity.
This compound functions primarily as an amino acid transport substrate. Its structural similarity to naturally occurring amino acids allows it to interact with various transport systems in mammalian cells. Key transport systems implicated include:
- System A : A sodium-dependent transport system that facilitates the uptake of small neutral amino acids.
- System L : A sodium-independent system that transports large neutral amino acids.
In vitro studies indicate that the compound is taken up by gliosarcoma cells through these transport mechanisms, demonstrating its potential utility in cancer therapy .
In Vitro Studies
Research has shown that this compound can inhibit specific pathways associated with eicosanoid production, which are implicated in inflammatory diseases such as atherosclerosis and diabetes . The compound has exhibited:
- Eicosanoid Suppression : Inhibition of delta-5-desaturase, leading to reduced production of inflammatory mediators.
- Antitumor Activity : Enhanced uptake in tumor cells suggests potential applications in targeted cancer therapies.
In Vivo Studies
Case studies involving animal models have demonstrated that the compound can significantly alter tumor growth dynamics. For example, biodistribution studies in rats with intracranial tumors showed high tumor-to-brain ratios, indicating selective uptake by tumor tissues while minimizing normal brain exposure .
Data Tables
The following table summarizes the uptake and inhibition data for this compound compared to other amino acid analogs:
Compound | Uptake (Mean ± SD) | Inhibition (%) | p-value |
---|---|---|---|
This compound | 4.77 ± 0.73 | 74.66 | <0.002 |
MeAIB | 13.06 ± 0.23 | 67.34 | <0.0001 |
(R)-FAMP | 7.08 ± 0.47 | 53.93 | <0.0001 |
This data highlights the compound's significant inhibitory effects on amino acid transport systems compared to established analogs.
Case Studies
- Cancer Treatment : In a study on gliosarcoma models, this compound demonstrated superior uptake characteristics compared to other compounds, suggesting its potential as a radiotracer for imaging and treatment .
- Inflammatory Diseases : Clinical trials assessing the efficacy of delta-5-desaturase inhibitors have indicated that compounds like this compound can reduce symptoms associated with chronic inflammatory conditions .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2S)-2-(tert-butylamino)-3-cyanopropanoic acid |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)10-6(4-5-9)7(11)12/h6,10H,4H2,1-3H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
JHJVBMXRRYLBFO-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)N[C@@H](CC#N)C(=O)O |
Canonical SMILES |
CC(C)(C)NC(CC#N)C(=O)O |
Origin of Product |
United States |
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